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This guide provides an objective comparison of the clinical trial outcomes for branaplam in
Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). The information is compiled
from publicly available clinical trial data and research publications to support further
investigation and development in the field of neurodegenerative and rare genetic diseases.

Introduction to Branaplam

Branaplam (formerly LMIO70) is an orally available, small molecule splicing modulator.[1]
Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its
mechanism of action was later discovered to also have potential therapeutic effects for
Huntington's Disease (HD).[2][3] However, the clinical development of branaplam for both
indications has been discontinued.[3][4][5] This guide summarizes the key findings from its
clinical trials to inform the scientific community.

Mechanism of Action

Branaplam functions as a splicing modulator, but its therapeutic target and desired outcome
differ between SMA and HD.

 In Spinal Muscular Atrophy (SMA): SMA is caused by insufficient levels of the Survival Motor
Neuron (SMN) protein due to mutations in the SMN1 gene.[1] A backup gene, SMN2,
produces only a small amount of functional SMN protein due to the exclusion of exon 7
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during pre-mRNA splicing.[1] Branaplam was designed to correct the splicing of SMN2 pre-
MRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-
length, functional SMN protein.[3][6] This mechanism is similar to the approved SMA
treatment, risdiplam.[1]

In Huntington's Disease (HD): HD is a neurodegenerative disorder caused by a CAG repeat
expansion in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin
protein (mHTT).[7] It was discovered that branaplam can lower the levels of the huntingtin
protein by promoting the inclusion of a pseudoexon in the HTT pre-mRNA.[8] This altered
transcript is then targeted for degradation, reducing the production of the huntingtin protein.

[8]
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Caption: Branaplam's dual mechanism of action in SMA and HD.
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Clinical Trial Programs: An Overview

Branaplam was evaluated in separate clinical trial programs for SMA and HD. The following
sections detail the trial designs and outcomes for each indication.

Branaplam for Spinal Muscular Atrophy (SMA)

The primary clinical trial for branaplam in SMA was an open-label, Phase 1/2 study
(NCT02268552) in infants with Type 1 SMA.[9]

Experimental Protocol: NCT02268552
o Study Design: This was a multi-part, open-label, first-in-human, proof-of-concept study.[9]
o Part 1: A dose-escalation phase to determine the maximum tolerated dose (MTD).[9]

o Part 2: Enrollment of new patients into two dose cohorts with once-weekly dosing for 52
weeks.[9]

o Part 3: An extension phase for long-term treatment.[9]

» Patient Population: Infants aged 28 to 182 days with a clinical diagnosis of Type 1 SMA,
genetically confirmed with two copies of the SMN2 gene.[9]

« Intervention: Oral administration of branaplam once weekly.[9]

o Primary Outcome Measures: The primary outcome was to evaluate the safety and tolerability
of branaplam, including the number of participants with dose-limiting toxicities.[9]

o Secondary Outcome Measures: Efficacy was assessed using motor function scales,
including the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders
(CHOP INTEND).[9] Respiratory support status was also evaluated.[9]
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Caption: Workflow of the branaplam SMA clinical trial (NCT02268552).

Clinical Trial Outcomes: SMA

The development of branaplam for SMA was discontinued in July 2021.[5] This decision was
not based on safety or efficacy concerns but rather on the rapid advancements in the SMA
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treatment landscape, which made it challenging to conduct a registration-enabling trial for what
would no longer be a highly differentiated therapy.[5]

Outcome Measure Result Citation

Adverse events were reported
Safety as mostly mild, reversible, and [1]

manageable.

In an analysis of eight patients,
] a median improvement of 4.5
Efficacy (CHOP INTEND) _ [6]
points was observed after 86

days.

Five patients treated for over
127 days had a median [6]

improvement of 7.0 points.

Comparison with Other SMA Therapies

Mechanism of

Therapy . Administration Clinical Status
Action
SMNZ2 Splicing Development
Branaplam Oral, once-weekly ) ]
Modulator Discontinued
o ) SMN2 Splicing )
Risdiplam (Evrysdi®) Oral, daily Approved
Modulator
_ Antisense
Nusinersen ] ) o
) Oligonucleotide Intrathecal Injection Approved
(Spinraza®) o
(SMN2 Splicing)
Onasemnogene
Gene Therapy (SMN1 )
Abeparvovec Intravenous Infusion Approved
replacement)
(Zolgensma®)

Branaplam for Huntington's Disease (HD)
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Following the discovery of its effect on huntingtin protein levels, branaplam entered a Phase 2b
clinical trial, VIBRANT-HD (NCT05111249), for adults with early manifest HD.[2][10]

Experimental Protocol: VIBRANT-HD (NCT05111249)

» Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study with a
planned open-label extension.[10]

» Patient Population: Up to 75 adult patients with early manifest Huntington's Disease.[7]

« Intervention: Oral administration of branaplam or placebo once weekly.[7][10] The study
intended to evaluate several dose cohorts.[10]

o Primary Objective: To determine the optimal dose of branaplam required to lower mutant
huntingtin protein (mHTT) levels in the cerebrospinal fluid (CSF).[10]

o Key Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics (mHTT
levels).[10] Brain volume changes were also measured via MRI.[10]

Clinical Trial Outcomes: HD

In August 2022, dosing in the VIBRANT-HD trial was temporarily suspended based on a
recommendation from an independent Data Monitoring Committee.[11] By December 2022,
Novartis announced the permanent discontinuation of the branaplam development program for
HD due to safety concerns.[4]
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Outcome Measure Result Citation

The trial was designed to
] ) measure mHTT reduction, but
Efficacy (MHTT Lowering) -~ ] ] [10]
specific data is not available as

the study was terminated early.

The trial was halted due to
findings suggestive of potential

Safety 1ngs S99 4 [A11]
peripheral neuropathy in some

participants.

Increased levels of

neurofilament light chain (NfL),

a marker of nerve cell injury, [4]
were also observed in some

participants.

Comparison with Other Investigational HD Therapies

While there are no approved disease-modifying therapies for HD, branaplam represented a
significant approach as an oral small molecule for huntingtin-lowering.

Therapy Approach Example(s) Administration Clinical Status

Splicing Modulator Development
Branaplam Oral ] ]

(Oral) Discontinued

Antisense ) o
Tominersen, WVE-003 Intrathecal Investigational

Oligonucleotide

Gene Therapy (AAV) AMT-130 Intracranial Injection Investigational

Small Molecule PTC518 Oral Investigational

Summary and Conclusion

The clinical development of branaplam provides valuable insights for the development of
splicing modulators and therapies for neurodegenerative diseases.
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e For SMA, branaplam demonstrated a relevant mechanism of action and early signs of
efficacy. Its discontinuation was a strategic decision based on a rapidly evolving therapeutic
landscape, highlighting the high bar for new entrants in this field.[5]

o For HD, branaplam represented a promising oral, huntingtin-lowering therapy. However, its
discontinuation due to safety concerns, specifically peripheral neuropathy, underscores the
challenges of off-target effects and long-term safety for therapies targeting fundamental
cellular processes like splicing.[4]

The data from the branaplam clinical trials, though not leading to an approved therapy,
contributes significantly to the collective knowledge base. It informs the design of future trials
for similar molecules and emphasizes the critical need for rigorous safety monitoring,
particularly for therapies with broad biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Cross-Study Comparison of Branaplam Clinical Trial
Outcomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182608#cross-study-comparison-of-branaplam-
clinical-trial-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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